molecular formula C13H14N4S B4168660 3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole

3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4168660
M. Wt: 258.34 g/mol
InChI Key: YENKLDBKXLNEIU-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with an indole moiety, which is further substituted with a methylthio group at the 3-position and a propyl group at the 5-position.

Properties

IUPAC Name

3-methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-8-17-10-7-5-4-6-9(10)11-12(17)14-13(18-2)16-15-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKLDBKXLNEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with thiosemicarbazide. For example, the commercially available starting material indoline-2,3-diones with different substituents can be reacted with thiosemicarbazide in water at 100°C for 5 hours by a condensation reaction to provide intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazinoindoles depending on the nucleophile used.

Scientific Research Applications

3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and propyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole

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